4,6-Difluoro-1H-indazole-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5F2N3O |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
4,6-difluoro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C8H5F2N3O/c9-3-1-4(10)6-5(2-3)12-13-7(6)8(11)14/h1-2H,(H2,11,14)(H,12,13) |
InChI Key |
FEHHPSLDQRGUQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C(=O)N)F)F |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 4,6 Difluoro 1h Indazole 3 Carboxamide Derivatives
Impact of the Indazole Core on Biological Activity
The indazole nucleus is a crucial heterocyclic scaffold that imparts significant biological activity to a wide range of compounds. researchgate.netnih.govresearchgate.net Its bicyclic structure, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, serves as a versatile framework in medicinal chemistry. nih.govresearchgate.net The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form and is the predominant tautomer. nih.gov
The indazole core itself is associated with a variety of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. researchgate.netnih.gov The ability of the indazole motif to interact with biological targets, such as the ferrous ion of heme and hydrophobic pockets, underscores its importance as a key pharmacophore. nih.gov Structure-activity relationship studies have consistently shown that the indazole scaffold is essential for the biological activities observed in its derivatives. nih.govresearchgate.net For instance, in the context of IDO1 inhibitors, the 1H-indazole structure was identified as a novel and potent key pharmacophore. nih.gov
Role of the Carboxamide Group at Position 3 in Target Interaction
The carboxamide group at the 3-position of the indazole ring plays a pivotal role in the interaction of these derivatives with their biological targets. This functional group is frequently involved in forming critical hydrogen bonds that stabilize the ligand-target complex. For example, in a series of 2H-indazole-3-carboxamide derivatives developed as prostanoid EP4 receptor antagonists, the amide group forms a crucial hydrogen bond with Thr76. acs.org
Amide Linker Regiochemistry and its Influence on Activity (e.g., requirement of -CO-NH-Ar vs. -NH-CO-Ar for CRAC channel blockers)
The regiochemistry of the amide linker at position 3 has a profound impact on the biological activity of indazole derivatives, particularly in the context of Calcium-Release Activated Calcium (CRAC) channel blockers. nih.govnih.govresearchgate.net SAR studies have demonstrated that the specific orientation of the amide bond is a critical determinant of inhibitory potency. nih.govnih.gov
For indazole-based CRAC channel blockers, a -CO-NH-Ar (carboxamide) linkage is essential for activity. nih.govnih.gov Derivatives with this specific regiochemistry, such as indazole-3-carboxamides, are potent inhibitors of calcium influx. nih.gov In stark contrast, the isomeric "reversed" amide linker, -NH-CO-Ar, results in a complete loss of activity, with some compounds being inactive even at high concentrations. nih.govnih.gov This strict requirement for the 3-carboxamide regiochemistry is a unique feature of indazole-type CRAC channel blockers and stands in opposition to many other reported amide-containing CRAC inhibitors that possess the -NH-CO-Ar linker. nih.gov
The following table illustrates the impact of amide linker regiochemistry on CRAC channel inhibition:
| Compound | Amide Linker | IC50 (µM) |
| Indazole-3-carboxamide (12d) | -CO-NH-Ar | Sub-µM |
| Reverse Amide Isomer (9c) | -NH-CO-Ar | >100 |
This table is based on data from a study on indazole-3-carboxamides as CRAC channel blockers. nih.govnih.gov
Influence of Difluorination at Positions 4 and 6 on Pharmacological Profiles
The introduction of fluorine atoms at positions 4 and 6 of the indazole ring significantly modulates the pharmacological properties of the resulting derivatives. acs.orgnih.govnih.gov Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. nih.gov
Electronic and Steric Effects of Fluorine Substituents
Fluorine is the most electronegative element, and its substitution on the indazole ring exerts strong inductive effects, influencing the electronic properties of adjacent functional groups. nih.govresearchgate.net This can alter the acidity and basicity of the molecule, as well as its hydrogen bonding capabilities. researchgate.net The small steric size of fluorine allows it to replace hydrogen without causing significant steric hindrance, yet its presence can lead to conformational changes due to stereoelectronic effects. nih.govresearchgate.net These electronic and steric properties play a crucial role in how the molecule interacts with its biological target. researchgate.net
Modulation of Binding Affinity and Selectivity by Fluorination
The difluorination at positions 4 and 6 has been shown to be a key factor in modulating the binding affinity and selectivity of indazole derivatives for their targets. researchgate.netacs.orgnih.gov In the development of inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), substitutions at the 4- and 6-positions of the 1H-indazole scaffold were found to be crucial for inhibitory activity. nih.govnih.govnih.gov
For example, a series of 4,6-disubstituted-1H-indazole-4-amine derivatives were designed as TDO and IDO1 inhibitors, which are important tumor immune checkpoints. nih.gov SAR analysis revealed that substituents at the C-6 position of the 1H-indazole significantly affected the activity and selectivity for IDO1/TDO. nih.gov Similarly, in the pursuit of potent prostanoid EP4 receptor antagonists, substitutions on the indazole scaffold were explored, and it was noted that the antagonistic activity could be influenced by the electronegativity and steric hindrance of the substituents. acs.org The introduction of fluorine can lead to enhanced binding affinity, as seen in a difluoro-derivative of a benzoyl moiety which showed increased inhibitory activity, potentially due to favorable electronic effects on hydrogen bonding and increased lipophilicity. nih.gov
The following table summarizes the effects of substitutions at the 6-position on the inhibitory activity of certain indazole derivatives:
| Compound | R3 Substituent at C-6 | Antagonistic Activity |
| 54 | 6-fluoro | Decreased |
| 55 | 6-chloro | Decreased |
| 56 | 6-methoxy | Decreased |
This table is based on data for 2H-indazole-3-carboxamide derivatives as EP4 receptor antagonists, where increasing the size of the R3 substituent led to decreased activity. acs.org
Structural Modifications at N1 and N2 Positions of the Indazole Ring
Modifications at the N1 and N2 positions of the indazole ring are a common strategy to explore the SAR of indazole derivatives and to optimize their pharmacological properties. pnrjournal.com The regioselective N-alkylation of the indazole scaffold can be challenging but is crucial as it significantly influences the biological activity. pnrjournal.com
Exploration of Side Chain Diversity and Substituent Effects on the Carboxamide Nitrogen
The structure-activity relationship (SAR) of 4,6-Difluoro-1H-indazole-3-carboxamide derivatives is significantly influenced by the nature of the substituents attached to the carboxamide nitrogen. Research into a variety of 1H-indazole-3-carboxamides has demonstrated that modifications at this position can profoundly impact the biological activity of these compounds. The exploration of diverse side chains, ranging from simple alkyl and aryl groups to more complex cyclic and heterocyclic moieties, has been a key strategy in the optimization of these molecules for various therapeutic targets.
The diversity of the side chain at the carboxamide nitrogen allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk. These properties, in turn, govern the compound's interaction with its biological target. The introduction of different functional groups on the side chain can lead to new or enhanced interactions with the target protein, thereby modulating the compound's potency and selectivity.
A variety of substituents have been explored on the carboxamide nitrogen of the 1H-indazole-3-carboxamide scaffold, as illustrated in the following table which summarizes a selection of these derivatives.
| Compound ID | R (Substituent on Carboxamide Nitrogen) |
| 4a | Benzyl |
| 4b | 4-Methylbenzyl |
| 4c | 4-Methoxybenzyl |
| 4d | 4-Chlorobenzyl |
| 4e | 2,4-Dichlorobenzyl |
| 4f | 4-Fluorobenzyl |
| 4g | 3,4-Dimethoxybenzyl |
| 4h | 2-Phenylethyl |
| 4i | 3-Phenylpropyl |
| 4j | Cyclohexyl |
| 4k | n-Butyl |
| 4l | Phenyl |
| 4m | 4-Chlorophenyl |
| 4n | 4-Methylphenyl |
| Data sourced from a study on the synthesis of 1H-indazole-3-carboxamide derivatives. researchgate.net |
The findings from these studies underscore the significance of the substituent on the carboxamide nitrogen in defining the pharmacological profile of 1H-indazole-3-carboxamide derivatives. The ability to introduce a wide array of chemical diversity at this position provides a powerful tool for medicinal chemists to optimize these compounds for specific biological applications. While the specific impact of these substitutions on a 4,6-difluorinated indazole ring would require further dedicated studies, the established principles of SAR for the broader indazole-3-carboxamide class provide a strong foundation for the rational design of new and more potent analogues.
Biological Activities and Preclinical Investigations of 4,6 Difluoro 1h Indazole 3 Carboxamide and Analogues
Enzyme Inhibition Profiles
Kinase Inhibition
While specific inhibitory data for 4,6-Difluoro-1H-indazole-3-carboxamide against a broad panel of kinases is not extensively available in the public domain, the indazole core is a well-established pharmacophore for kinase inhibitors. Analogues of this compound have shown activity against several important cancer-related kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: The indazole scaffold has been identified as a promising pharmacophore for the inhibition of FGFR kinases, which are validated targets in cancer therapy. nih.gov Fragment-based de novo design has led to the development of indazole-containing compounds that inhibit FGFR1-3 in the micromolar range, demonstrating excellent ligand efficiencies. nih.gov For instance, certain indazole derivatives have shown IC50 values against FGFR1 in the range of 36–90 μM. nih.gov The substitution pattern on the indazole ring is crucial for potency, with some analogues exhibiting moderate selectivity towards individual FGFRs. nih.gov
Bcr-Abl Inhibition: Derivatives of 3-aminoindazole have been investigated as potent pan-Bcr-Abl inhibitors, including activity against the imatinib-resistant T315I mutant. nih.gov One such diarylamide 3-aminoindazole analogue, AKE-72, demonstrated impressive potency with IC50 values of less than 0.5 nM against wild-type Bcr-Abl and 9 nM against the Bcr-AblT315I mutant. nih.gov This highlights the potential of the indazole scaffold in overcoming drug resistance in chronic myeloid leukemia (CML).
Aurora Kinase Inhibition: Indazole derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer. nih.gov Through in silico fragment-based and knowledge-based drug design, novel indazole derivatives have been developed that show subtype selectivity. For example, specific compounds have been identified as dual Aurora A and B inhibitors, while others are selective for either Aurora A or Aurora B. nih.gov One study reported an indazole derivative, N-(4-fluorobenzyl)-1H-indazol-6-amine, with an IC50 value of 14.3±4.4 µM in a human colorectal cancer cell line. researchgate.net
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Tetrahydroindazole derivatives have been identified as inhibitors of CDK2/cyclin complexes. nih.gov Starting from a hit compound identified in a high-throughput screen, medicinal chemistry efforts have led to analogues with improved binding affinity for CDK2 and enhanced inhibitory activity against CDK2/cyclin A1, E, and O. nih.gov For instance, 1H-pyrazolo[3,4-b]pyridine analogues with a 2,6-difluorophenyl substitution have shown potent inhibition of CDK1 and CDK2, with IC50 values in the low nanomolar range. researchgate.net
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives have been developed as potent inhibitors of FLT3 and its mutants, which are therapeutic targets for acute myeloid leukemia (AML). nih.govbohrium.com The most potent of these type II inhibitors demonstrated strong inhibitory activity against FLT3 and its drug-resistant mutants with nanomolar IC50 values and high selectivity. nih.govbohrium.com
Inhibitory Activities of Indazole Analogues against Various Kinases
| Compound Class | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Di-fluoro analogue of 21j | CDK2 | 9 | researchgate.net |
| AKE-72 (3-aminoindazole derivative) | Bcr-Abl (wild-type) | <0.5 | nih.gov |
| AKE-72 (3-aminoindazole derivative) | Bcr-Abl (T315I mutant) | 9 | nih.gov |
| Indazole Derivative 17 | Aurora A | - | nih.gov |
| Indazole Derivative 17 | Aurora B | - | nih.gov |
| Indazole Derivative 21 | Aurora B (selective) | - | nih.gov |
| Indazole Derivative 30 | Aurora A (selective) | - | nih.gov |
| Compound 8r (benzimidazole derivative) | FLT3 | 41.6 | nih.govbohrium.com |
| Compound 8r (benzimidazole derivative) | FLT3-ITD (W51) | 22.8 | nih.govbohrium.com |
Carbonic Anhydrase Isozyme Inhibition
The inhibition of carbonic anhydrase (CA) isozymes, particularly the tumor-associated hCA IX, is a validated strategy in cancer therapy. While direct data for this compound is not available, the broader class of sulfonamide derivatives incorporating pyrazole (B372694) and pyridazine-carboxamide moieties have been explored as CA inhibitors. nih.gov Some of these compounds have shown low nanomolar inhibition against the tumor-associated isoform hCA IX. researchgate.net For instance, certain benzenesulfonamides incorporating a 1,2,3-triazole moiety exhibited KI values ranging from 16.4 to 66.0 nM against hCA IX. researchgate.net This suggests that with appropriate structural modifications, the indazole-carboxamide scaffold could potentially be adapted to target this enzyme family.
Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition
Indoleamine-2,3-dioxygenase 1 (IDO1) is a key immune-regulatory enzyme and a high-priority target in cancer immunotherapy. A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated for their inhibitory activity against IDO1. nih.gov Within this series, a compound designated as 35 displayed the most potent IDO1 inhibitory activity, with an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in a cellular assay. nih.gov These findings indicate that the 4,6-disubstituted-1H-indazole scaffold is a viable starting point for the development of potent IDO1 inhibitors.
IDO1 Inhibitory Activity of a 4,6-Substituted-1H-Indazole Analogue
| Compound | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| 35 | Enzymatic | 0.74 | nih.gov |
Succinate (B1194679) Dehydrogenase (SDH) Inhibition
Succinate dehydrogenase (SDH) is a key enzyme in both the tricarboxylic acid cycle and the electron transport chain. While SDH inhibitors are established as fungicides, their effects on mammalian enzymes are also of interest. nih.gov Currently, there is a lack of specific data on the inhibition of SDH by this compound or its close analogues. Research in this area has primarily focused on other chemical classes, such as carboxamide fungicides. nih.gov
Receptor Modulatory Activities
Prostanoid EP4 Receptor Antagonism
The prostanoid EP4 receptor, a G-protein coupled receptor, is involved in inflammation and cancer progression. A series of 2H-indazole-3-carboxamide derivatives, which are structural isomers of the 1H-indazole series, have been identified as potent and selective EP4 receptor antagonists. acs.orgnih.gov A lead compound from this series, compound 14 , exhibited potent antagonistic activity against the human EP4 receptor with an IC50 value of 1.1 ± 0.1 nM in a cAMP assay. acs.org This compound also showed high selectivity for the EP4 receptor over other prostanoid receptors. acs.org These findings suggest that the indazole-3-carboxamide scaffold is a promising template for the development of EP4 receptor antagonists.
Prostanoid EP4 Receptor Antagonistic Activity of a 2H-Indazole-3-carboxamide Analogue
| Compound | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| 14 | GloSensor cAMP assay (HEK293-EP4 cells) | 1.1 ± 0.1 | acs.org |
| 14 | CRE reporter assay | 4.1 ± 0.2 | acs.org |
Calcium-Release Activated Calcium (CRAC) Channel Blockade and Mast Cell Stabilization
Research into the specific effects of this compound on Calcium-Release Activated Calcium (CRAC) channels and mast cell stabilization is not extensively detailed in publicly available literature. However, the broader class of indazole derivatives has been investigated for various pharmacological activities.
Adrenergic Receptor (β3-AR) Agonism
Currently, there is a lack of specific data from preclinical investigations into the β3-adrenergic receptor (β3-AR) agonistic activity of this compound.
Serotonin (B10506) Receptor Antagonism (e.g., 5-HT2, 5-HT3, 5-HT4)
While some indazole-based compounds have been explored for their effects on serotonin receptors, specific studies detailing the antagonistic activity of this compound at 5-HT2, 5-HT3, or 5-HT4 receptors are not readily found in the current body of scientific literature. The indazole skeleton is recognized for its potential in developing agents with activity at serotonin receptors.
Cannabinoid Receptor Modulation
The indazole-3-carboxamide scaffold is a well-established feature in many synthetic cannabinoid receptor agonists. nih.govresearchgate.netnih.gov These compounds often exhibit high potency at both CB1 and CB2 receptors. nih.gov For instance, several indazole-3-carboxamide derivatives, such as AMB-FUBINACA and AB-FUBINACA, have been identified as potent cannabinoid receptor agonists. nih.govresearchgate.net Studies on various analogues have shown that structural modifications can significantly influence their potency and efficacy at these receptors. nih.gov The (S)-enantiomers of these compounds generally show higher potency at both CB1 and CB2 receptors compared to the (R)-enantiomers. nih.gov However, specific data on the cannabinoid receptor modulation by this compound is not explicitly available.
Cellular and In Vitro Efficacy Studies
Anti-proliferative Effects in Cancer Cell Lines
The indazole core is present in several FDA-approved anti-cancer drugs, highlighting its importance in oncology research. nih.gov A number of indazole derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines. nih.gov For example, one study reported a series of indazole derivatives with potent growth inhibitory activity against several cancer cell lines, with IC50 values in the sub-micromolar range. nih.gov These compounds were shown to induce apoptosis, inhibit cell proliferation and colony formation, and disrupt cancer cell migration and invasion. nih.gov While these findings underscore the potential of the indazole scaffold in developing anti-cancer agents, specific studies on the anti-proliferative effects of this compound are not detailed in the available research.
Antifungal Efficacy
While specific data on the antifungal efficacy of this compound is not extensively detailed in available literature, the broader class of indazole-containing carboxamides has demonstrated significant potential as antifungal agents. Research into novel fungicides has identified the amide functional group as a key component, often targeting the mitochondrial enzyme succinate dehydrogenase (SDH), a crucial part of the fungal respiratory chain. nih.govnih.gov
Studies on related structures provide strong evidence for the potential of the indazole scaffold in developing new antifungal treatments. For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi. nih.gov Within this series, compounds that incorporated an indazole group exhibited the highest levels of antifungal activity against the tested fungal strains. nih.gov One specific analogue, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, showed higher antifungal activity against seven common phytopathogenic fungi than the commercial fungicide boscalid. nih.gov
Other research has explored different classes of carboxamides, such as thiophene/furan-1,3,4-oxadiazole carboxamides and 1,2,4-oxadiazole (B8745197) derivatives, which have also shown potent activity against various fungi like Sclerotinia sclerotiorum, Rhizoctonia solani, and Botrytis cinerea. nih.govmdpi.com These findings collectively underscore the importance of the carboxamide moiety in fungicide development and suggest that indazole-3-carboxamide derivatives are a promising area for further investigation. nih.govnih.govmdpi.comnih.govfrontiersin.org The introduction of fluorine atoms, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, which could positively influence its antifungal properties.
Table 1: Antifungal Activity of Selected Carboxamide Analogues This table summarizes the antifungal activity of various carboxamide compounds related to the core structure of interest.
| Compound Class | Example Compound | Target Fungi | Key Findings | Reference |
|---|---|---|---|---|
| Pyrazole-Carboxamides with Indazole Group | N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Colletotrichum orbiculare, Rhizoctonia solani, Pythium aphanidermatum, Botrytis cinerea, Fusarium moniliforme | Exhibited higher activity against seven tested fungi than the commercial fungicide boscalid. | nih.gov |
| Thiophene-Carboxamides | Compound 4i (a thiophene-1,3,4-oxadiazole carboxamide) | Sclerotinia sclerotiorum | Showed remarkable antifungal activity with an EC50 value of 0.140 ± 0.034 mg/L, superior to boscalid. | nih.gov |
| 1,2,4-Oxadiazole Derivatives | Compound 4f | Exserohilum turcicum, C. capsica | Displayed potent activity, with an EC50 of 29.14 µg/mL against E. turcicum, outperforming carbendazim. | mdpi.com |
In Vivo Preclinical Pharmacological Investigations
Evaluation in Syngeneic Tumor Models (e.g., colon cancer model)
Syngeneic mouse models, where tumor cells are implanted into mice with the same genetic background, are indispensable tools for preclinical evaluation of novel cancer immunotherapies because they utilize a host with a complete and intact immune system. nih.govmeliordiscovery.com Models such as the CT26 and MC38 colon carcinoma are widely used to assess the efficacy of agents that modulate the tumor-immune microenvironment. nih.govbioduro.com
While in vivo data for this compound is not specifically reported, studies on closely related analogues have shown significant promise. A recent investigation focused on 2H-indazole-3-carboxamide derivatives as potent and selective antagonists of the prostanoid EP4 receptor, a key target in colorectal cancer immunotherapy. nih.gov Blocking the PGE₂/EP4 signaling pathway is an attractive strategy to enhance anti-tumor immune responses. nih.gov
In this study, a lead compound from the 2H-indazole-3-carboxamide series, compound 14 , was evaluated in a syngeneic colon cancer model. nih.gov Oral administration of this compound, both as a single agent and in combination with an anti-PD-1 antibody, led to a significant impairment of tumor growth. The therapeutic effect was attributed to an enhanced anti-tumor immunity mediated by cytotoxic CD8⁺ T cells. nih.gov These findings highlight the potential of the indazole-3-carboxamide scaffold as a promising backbone for the development of novel agents for cancer immunotherapy. nih.govnih.gov
Table 2: In Vivo Efficacy of an Indazole-3-Carboxamide Analogue in a Syngeneic Colon Cancer Model This table presents the results of a preclinical study on a 2H-indazole-3-carboxamide derivative (Compound 14) in a mouse colon cancer model.
| Treatment Group | Therapeutic Approach | Outcome | Mechanism of Action | Reference |
|---|---|---|---|---|
| Compound 14 | Monotherapy (Oral) | Significantly impaired tumor growth | Enhanced cytotoxic CD8⁺ T cell-mediated antitumor immunity | nih.gov |
Pharmacokinetic Considerations in Preclinical Species (e.g., intrinsic clearance, plasma protein binding, lipophilicity as it impacts in vivo clearance estimation)
The preclinical pharmacokinetic profile of a compound is critical for predicting its in vivo behavior and potential for clinical success. Key parameters include intrinsic clearance (CLint), plasma protein binding (PPB), and lipophilicity (often measured as Log P or Log D). rsc.org Intrinsic clearance represents the metabolic capacity of the liver to eliminate a drug, while plasma protein binding determines the fraction of the drug that is free and available to exert its pharmacological effect or be cleared. rsc.orgnih.gov
A systematic in vitro study of the pharmacokinetic properties of several indazole-3-carboxamide analogues provides valuable insights. nih.govnih.gov This research, focused on synthetic cannabinoid receptor agonists (SCRAs) within this chemical class, revealed important structure-metabolism relationships. nih.govmdpi.com
The study found that indazole-3-carboxamide derivatives are generally lipophilic, with experimentally derived Log D₇.₄ values ranging from 2.81 to 4.95. nih.gov Consistent with their lipophilic nature, these compounds were found to be highly bound to plasma proteins, with PPB values typically ranging from 88.9% to over 99%. nih.gov
A crucial finding was the relationship between in vitro clearance and predicted in vivo clearance. Many of the valinate and tert-leucinate indazole-3-carboxamide analogues were rapidly metabolized in vitro by human liver microsomes and hepatocytes, indicating a high intrinsic clearance. nih.govnih.gov However, when their high plasma protein binding was factored in, the predicted in vivo hepatic clearance (CLₕ) was found to be much slower than the intrinsic clearance. nih.govnih.gov This demonstrates that for this class of compounds, high PPB significantly limits the fraction of the drug available for metabolism by the liver, thereby prolonging its presence in the body. nih.govmdpi.com
Table 3: In Vitro Pharmacokinetic Parameters for Selected Indazole-3-Carboxamide Analogues This interactive table displays key pharmacokinetic data for several indazole-3-carboxamide derivatives, highlighting their lipophilicity, high plasma protein binding, and clearance rates.
| Compound Analogue | Lipophilicity (Log D₇.₄) | Plasma Protein Binding (PPB) % | In Vitro Intrinsic Clearance (CLint) in pHLM (µL/min/mg) | Predicted Human In Vivo Hepatic Clearance (CLₕ) (mL/min/kg) | Reference |
|---|---|---|---|---|---|
| (S)-AB-FUBINACA | 2.81 | 99.2% | 1.8 ± 0.1 | 0.34 ± 0.09 | nih.gov |
| (S)-5F-AMB-PINACA | 3.51 | 98.7% | 239.3 ± 2.7 | 17.79 ± 0.20 | nih.gov |
| (S)-MDMB-FUBINACA | 3.65 | 99.5% | 13.9 ± 0.3 | 2.38 ± 0.05 | nih.gov |
| (R)-4F-MDMB-BINACA | 4.31 | 88.9% | 114.9 ± 2.0 | 12.01 ± 0.21 | nih.gov |
Computational Chemistry and Mechanistic Elucidation
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is instrumental in predicting the binding affinity and mode of interaction between a drug candidate and its biological target. For the indazole-3-carboxamide scaffold, molecular docking studies have been pivotal in elucidating interactions with various cancer-related targets. nih.govnih.gov
While specific docking studies for 4,6-Difluoro-1H-indazole-3-carboxamide are not extensively detailed in publicly available literature, the behavior of closely related indazole derivatives provides a strong predictive framework. For instance, docking studies on N-substituted indazole-3-carboxamides have been performed against targets like p21-activated kinase 1 (PAK1), a key player in tumor progression. nih.gov These studies help in understanding how the indazole core orients itself within the active site of the kinase. nih.gov Similarly, docking of other indazole derivatives has been explored for targets such as the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis in tumors. researchgate.netnih.gov The insights from these studies can be extrapolated to predict how this compound might interact with similar biological targets.
The binding mode of a ligand is defined by the specific interactions it forms with the amino acid residues in the target's binding pocket. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For indazole-3-carboxamide derivatives, the carboxamide group is a key pharmacophore that often participates in crucial hydrogen bonding.
In a study on 2H-indazole-3-carboxamide derivatives as EP4 receptor antagonists, molecular docking revealed that the amide group forms a critical hydrogen bond with the hydroxyl group of a threonine residue (Thr76). acs.org Another example is the docking of indazole derivatives into the active site of Bruton's tyrosine kinase (BTK), where hydrogen bonds and hydrophobic interactions play a significant role in the binding affinity. nih.gov For this compound, it is anticipated that the carboxamide moiety would act as both a hydrogen bond donor and acceptor, while the difluorinated benzene (B151609) ring would engage in hydrophobic and potentially halogen-bonding interactions within the target's active site. The fluorine atoms can significantly influence the electronic properties of the ring, potentially leading to stronger interactions.
A representative summary of interactions for related indazole carboxamides is presented below:
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| Prostanoid EP4 Receptor | Tyr80, Thr168, Arg316, Ser319 | Hydrogen Bonding | acs.org |
| p21-activated kinase 1 (PAK1) | - | Hydrophobic interactions in the back pocket, hydrophilic interactions in the solvent region | nih.gov |
| Bruton's tyrosine kinase (BTK) | - | Bulky substitutions and hydrogen-bond donors are preferred at specific positions | nih.gov |
| Trypanothione Reductase | - | - | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones. 3D-QSAR methods, which consider the three-dimensional properties of molecules, are particularly powerful in drug design. nih.gov
For indazole derivatives, 3D-QSAR studies have been successfully applied to understand the structural requirements for their inhibitory activity against targets like the hypoxia-inducible factor-1α (HIF-1α). nih.gov These models generate contour maps that indicate regions where steric bulk or specific electrostatic properties (positive or negative charge) would enhance or diminish the biological activity. Such models can guide the rational modification of the this compound structure to improve its efficacy.
While a specific Topomer CoMFA model for this compound is not available, the methodology has been applied to other complex heterocyclic structures to generate reliable predictive models. researchgate.net For a series of indazole derivatives, a Topomer CoMFA model would involve "slicing" the common indazole-3-carboxamide core and analyzing the contribution of different substituents at various positions. The resulting model would provide valuable insights into the structure-activity relationships, guiding the synthesis of more potent analogues.
Conformational Analysis and Intramolecular Interactions (e.g., X-ray diffraction studies)
Conformational analysis aims to understand the three-dimensional shape of a molecule and the different spatial arrangements (conformations) it can adopt. This is crucial as the biological activity of a molecule is highly dependent on its 3D structure. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful experimental techniques for determining the conformation of molecules. researchgate.net
While a specific X-ray crystal structure for this compound is not publicly available, data from related indazole derivatives provide insights into the expected geometry. researchgate.net The indazole ring system is planar, and the planarity of the carboxamide group can be influenced by intramolecular hydrogen bonding and steric effects of substituents. NMR studies on fluorinated indazoles have been used to fully characterize their structure in solution. The fluorine atoms in this compound would be expected to influence the electron distribution and potentially the conformation of the molecule.
Prediction of Physicochemical and Pharmacokinetic Parameters Relevant to Efficacy (e.g., LogP/LogD, protein binding)
The efficacy of a drug is not only determined by its interaction with the target but also by its absorption, distribution, metabolism, and excretion (ADME) properties. Computational methods are widely used to predict these properties from the chemical structure, helping to identify compounds with favorable drug-like characteristics early in the discovery process. researchgate.net Key parameters include the logarithm of the partition coefficient (LogP) and distribution coefficient (LogD), which measure lipophilicity, as well as predictions of plasma protein binding and metabolic stability. researchgate.netresearchgate.net
For this compound, these parameters can be computationally estimated. The presence of two fluorine atoms is expected to increase its lipophilicity (higher LogP) compared to the non-fluorinated parent compound. The carboxamide group will contribute to its polar surface area and hydrogen bonding capacity. Predictive models can provide estimates for these properties, which are crucial for assessing its potential as an orally bioavailable drug. nih.govescholarship.org
A table of computationally predicted properties for the parent compound, 1H-Indazole-3-carboxamide, is provided below as a reference.
| Property | Predicted Value | Reference |
| Molecular Weight | 161.16 g/mol | nih.gov |
| XLogP3 | 0.8 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Topological Polar Surface Area | 71.8 Ų | nih.gov |
Mechanistic Insights from Computational Approaches
Computational approaches provide a holistic view of the potential mechanism of action of a drug candidate. For this compound, integrating the findings from molecular docking, QSAR, and ADME predictions can build a comprehensive mechanistic picture.
Molecular docking can identify the likely biological targets and the key interactions driving binding affinity. nih.govmdpi.com QSAR models can then correlate structural features, such as the position of the fluorine atoms, with biological activity, providing a rationale for the observed potency. nih.gov Finally, computational predictions of physicochemical and pharmacokinetic properties can assess its drug-likeness and potential for in vivo efficacy. mdpi.com Together, these computational insights guide the experimental validation and further optimization of this compound as a potential therapeutic agent. researchgate.netmdpi.commdpi.com
Future Research Directions and Therapeutic Potential of 4,6 Difluoro 1h Indazole 3 Carboxamide and Its Analogues
The indazole scaffold, particularly the 1H-indazole-3-carboxamide moiety, represents a significant area of interest in medicinal chemistry due to its presence in numerous biologically active compounds. The specific compound, 4,6-Difluoro-1H-indazole-3-carboxamide, and its derivatives are subjects of ongoing research to unlock their full therapeutic potential. Future efforts are concentrated on refining synthetic methods, enhancing pharmacological properties, identifying new biological targets, and translating preclinical discoveries into clinical applications.
Q & A
Q. What are the optimized synthetic routes for 4,6-Difluoro-1H-indazole-3-carboxamide, and what critical reaction parameters influence yield?
- Methodological Answer : A common approach involves cyclocondensation of fluorinated precursors under nitrogen atmosphere. For example, sodium metabisulfite in dry DMF at 120°C for 18 hours facilitates imidazole ring formation in related fluorinated compounds . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature : Elevated temperatures (110–130°C) improve cyclization kinetics.
- Catalysts : Sodium metabisulfite aids in intermediate stabilization.
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Structural confirmation relies on:
- ¹H NMR : Key signals include aromatic protons (δ 7.99, d, J = 21.2 Hz) and carboxamide NH (δ 11.97, s) in DMSO-d₆ .
- HRMS : Exact mass confirmation (e.g., m/z 319.0689 [M+H]⁺) ensures molecular integrity .
- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups.
A representative ¹H NMR table for a related compound:
| Proton Environment | δ (ppm) | Multiplicity | Coupling (J, Hz) |
|---|---|---|---|
| Aromatic H (C5) | 7.99 | d | 21.2 |
| Carboxamide NH | 11.97 | s | - |
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data for this compound across assay systems?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, protein binding). Mitigation strategies include:
- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) and cellular viability assays.
- Solubility Optimization : Adjust DMSO concentration (<0.1% v/v) to avoid aggregation artifacts.
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation kinetics .
Cross-referencing with fluorinated analogs (e.g., 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine) can clarify substituent effects .
Q. How can computational modeling guide structural modifications to enhance target binding affinity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., kinase domains). Prioritize fluorine interactions with hydrophobic pockets.
- QSAR Studies : Correlate substituent electronegativity (e.g., fluorine at C4/C6) with IC₅₀ values from kinase inhibition assays.
- Free Energy Perturbation (FEP) : Simulate fluorination effects on binding thermodynamics. For example, 4,6-difluoro substitution increases hydrophobic contact energy by ~2.3 kcal/mol in related indazoles .
Data-Driven Research Questions
Q. How does fluorination at C4 and C6 positions influence the compound’s physicochemical properties?
- Methodological Answer : Fluorine atoms impact:
- LogP : Measured via HPLC (C18 column, methanol/water gradient). Difluoro substitution reduces LogP by 0.3–0.5 compared to non-fluorinated analogs.
- Solubility : Use shake-flask method (PBS buffer, pH 7.4). 4,6-Difluoro derivatives show 1.5-fold higher solubility than mono-fluoro analogs .
- Metabolic Stability : Assess via human liver microsomes (HLM). Fluorine at C6 reduces CYP450-mediated oxidation by 40% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
